molecular formula C7H14ClN B2910789 (1S,6R)-2-Azabicyclo[4.2.0]octane;hydrochloride CAS No. 2307778-78-3

(1S,6R)-2-Azabicyclo[4.2.0]octane;hydrochloride

Cat. No.: B2910789
CAS No.: 2307778-78-3
M. Wt: 147.65
InChI Key: VFBUZIVHKLMKOM-HHQFNNIRSA-N
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Description

(1S,6R)-2-Azabicyclo[4.2.0]octane hydrochloride is a bicyclic amine derivative characterized by a nitrogen atom at the 2-position of a fused bicyclo[4.2.0]octane scaffold. The compound exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. Key synthetic and structural data include:

  • Molecular formula: C₇H₁₂N·HCl (from racemic form in ).
  • Synthesis: Prepared via cyanide substitution and LiAlH₄ reduction, yielding 53% as a colorless solid with a melting point of 143–147 °C (dec.) .
  • Stereochemical significance: The (1S,6R) configuration influences its biological interactions, as seen in related bicyclic systems (e.g., antiproliferative activity in ).

Properties

IUPAC Name

(1S,6R)-2-azabicyclo[4.2.0]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-6-3-4-7(6)8-5-1;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBUZIVHKLMKOM-HHQFNNIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC2NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC[C@@H]2NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-2-Azabicyclo[4.2.0]octane;hydrochloride typically involves the formation of the bicyclic ring system followed by the introduction of the hydrochloride group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. This often includes optimization of reaction parameters such as temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-2-Azabicyclo[4.2.0]octane;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted products .

Scientific Research Applications

Chemistry

In chemistry, (1S,6R)-2-Azabicyclo[4.2.0]octane;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development .

Industry

In industrial applications, this compound can be used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of (1S,6R)-2-Azabicyclo[4.2.0]octane;hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Stereochemical Variations

The activity and physicochemical properties of bicyclic amines depend on ring size, substituents, and stereochemistry. Key comparisons include:

Table 1: Structural Comparison of Bicyclic Amines
Compound Name Bicyclic System Substituents/Functional Groups Key Data/Source
(1S,6R)-2-Azabicyclo[4.2.0]octane·HCl [4.2.0] (8-membered) HCl salt Mp: 143–147 °C
rac-(1R,5R)-6-Azabicyclo[3.2.1]octane·HCl [3.2.1] (8-membered) None (racemic) IC₅₀: 3.27 µM (antiproliferative)
(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid·HCl [2.2.1] (7-membered) Carboxylic acid at C4 Price: $3,850/250 mg
exo-8-Azabicyclo[3.2.1]octan-3-ol·HCl [3.2.1] (8-membered) Hydroxyl at C3 Similarity score: 0.67 vs. target
2-Oxa-5-azabicyclo[2.2.1]heptane·HCl [2.2.1] (7-membered) Oxygen at C2, nitrogen at C5 Similarity score: 1.00 (structurally distinct)

Key Observations :

  • Ring size : Larger bicyclo[4.2.0] systems (8-membered) exhibit distinct conformational flexibility compared to smaller [2.2.1] or [3.2.1] systems, impacting binding affinity .
  • Functional groups : Carboxylic acid derivatives (e.g., ) show altered solubility and target interactions compared to the parent amine .
  • Stereochemistry : Exo vs. endo isomers (e.g., ) significantly affect synthetic routes and bioactivity.

Key Observations :

  • Photolysis methods () yield mixtures requiring purification, whereas substitution-reduction () provides moderate yields.
  • Copper-catalyzed cycloadditions () are efficient for functionalized derivatives.

Pharmacological and Antiproliferative Activity

Bicyclic amines are explored for their biological activity, particularly in cancer research:

Key Observations :

  • Triazole-linked trimers : Increasing the number of bicyclic-triazole units enhances antiproliferative potency ().
  • Stereochemical impact : (1S,4S,5R) isomers show superior activity over (1R,4R,5S) counterparts, highlighting the role of configuration .
  • Hybrid systems : Compounds combining [2.2.1]heptane and [3.2.1]octane units () exhibit intermediate activity (IC₅₀: 6.25 µM) .

Biological Activity

(1S,6R)-2-Azabicyclo[4.2.0]octane;hydrochloride is a bicyclic compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological applications, and relevant research findings.

Structural Characteristics

The compound's IUPAC name is (1R,6S)-2-oxa-5-azabicyclo[4.2.0]octane; hydrochloride, which indicates the presence of nitrogen and oxygen within its bicyclic structure. Its molecular formula is C7H13NC_7H_{13}N with a molecular weight of approximately 149.62 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. This interaction can modulate their activity, leading to various biological effects:

  • Receptor Binding : The compound may act on neurotransmitter systems by binding to dopamine receptors, potentially influencing dopaminergic signaling pathways .
  • Enzyme Modulation : It has been shown to modulate enzyme activity, which is crucial for its pharmacological effects .

Pharmacological Applications

Research indicates that this compound has several potential applications in drug development:

  • Neurological Disorders : Its interaction with neurotransmitter systems suggests potential applications in treating conditions such as depression and attention-deficit hyperactivity disorder (ADHD) .
  • Cancer Research : Compounds with similar bicyclic structures have been explored for their potential as inhibitors in cancer pathways .
  • Selective Inhibitors : Studies have identified derivatives of this compound that selectively inhibit certain pathways, indicating its utility in targeted therapies .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

  • Inhibition Studies : A study demonstrated that derivatives of azabicyclo compounds exhibited significant inhibitory activity against specific enzymes, highlighting their potential as therapeutic agents .
    CompoundIC50 (μM)Target
    Compound A0.655h-NAAA
    Compound B0.036h-NAAA
    Compound C8.71h-NAAA
  • Pharmacokinetics : Another study reported on the pharmacokinetic properties of a related azabicyclo compound that exhibited good brain penetration and moderate solubility, making it a candidate for central nervous system applications .
  • Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications to the azabicyclo structure could enhance selectivity and potency against specific biological targets .

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